molecular formula C19H22N2O5S B2818754 methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate CAS No. 2034408-72-3

methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2818754
CAS RN: 2034408-72-3
M. Wt: 390.45
InChI Key: ZUBYERVDFLWFDI-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The carbamate group includes an ester moiety (-COO-) and an amide moiety (-NH2). Carbamates are often used in pharmaceuticals and pesticides .


Molecular Structure Analysis

The compound contains a carbamate group attached to a phenyl ring, which is a common structure in many organic compounds. The presence of the cyclopropyl and phenylethyl groups may influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the cyclopropyl and phenylethyl groups, as well as the carbamate group, would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Biological and Nonbiological Modifications

Methylcarbamate insecticides, which are structurally related to the compound of interest, undergo various modifications in biological systems, including hydrolysis, oxidation, dealkylation, and conjugation. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other metabolites. For example, carbaryl undergoes hydroxylation to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. Similarly, carbofuran and propoxur form hydroxylated derivatives through hydroxylation at specific positions on the molecule. These modifications are critical for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Knaak Jb, 1971).

Novel Sulfonamide Hybrids

Research on novel sulfonamide hybrids involving carbamate scaffolds has shown significant developments. These hybrids, synthesized by reacting N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, exhibit antimicrobial activities. For instance, certain derivatives have demonstrated excellent activity against bacterial strains, highlighting the potential of these compounds for therapeutic applications. Molecular docking studies further support their potential as antimicrobial agents (Modather F. Hussein, 2018).

Cyclization-Activated Prodrugs

Basic carbamates of 4-hydroxyanisole represent an innovative approach in drug design, acting as cyclization-activated prodrugs. These compounds release the active drug through predictable intramolecular cyclization-elimination reactions, rather than enzymatic cleavage. This unique mechanism highlights the versatility of carbamate compounds in developing more efficient and targeted therapeutic agents (W. S. Saari et al., 1990).

Synthesis and Transformations

The synthesis and transformation of carbamate derivatives reveal the chemical diversity and potential applications of these compounds. For example, the oxidation of methyl (4-acetylphenyl)carbamate led to novel derivatives that could undergo further reactions to form compounds with potential biological activity. These synthetic pathways open up new possibilities for the development of carbamate-based drugs and materials (A. V. Velikorodov & E. Shustova, 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, in the case of carbamate pesticides, they work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Some carbamates are known to be toxic and are used as pesticides .

properties

IUPAC Name

methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYERVDFLWFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

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